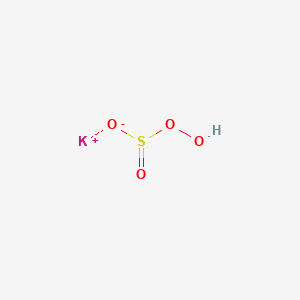
Potassium;hydroxy sulfite
Description
Potassium hydrogen sulfite (KHSO₃), also known as potassium bisulfite, is an inorganic compound synthesized by reacting sulfur dioxide (SO₂) with potassium hydroxide (KOH) or potassium carbonate (K₂CO₃). The reaction proceeds as follows: $$ \text{K}2\text{CO}3 + \text{SO}2 + \text{H}2\text{O} \rightarrow 2\text{KHSO}3 + \text{CO}2 $$
Further saturation with SO₂ yields potassium metabisulfite (K₂S₂O₅) .
Propriétés
Formule moléculaire |
HKO4S |
|---|---|
Poids moléculaire |
136.17 g/mol |
Nom IUPAC |
potassium;hydroxy sulfite |
InChI |
InChI=1S/K.H2O4S/c;1-4-5(2)3/h;1H,(H,2,3)/q+1;/p-1 |
Clé InChI |
GZHFEBOLZPYNER-UHFFFAOYSA-M |
SMILES canonique |
OOS(=O)[O-].[K+] |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Key Properties:
- Chemical Formula : KHSO₃
- Molecular Weight : 120.17 g/mol
- Appearance : Colorless to yellowish liquid or hygroscopic crystalline solid .
- Solubility : Highly soluble in water (200 g/L at 20°C) .
- Stability : Decomposes upon heating, releasing SO₂ gas .
Comparison with Similar Sulfite Compounds
Potassium Sulfite (K₂SO₃)
Sodium Sulfite (Na₂SO₃)
Potassium Metabisulfite (K₂S₂O₅)
Ammonium Sulfite ((NH₄)₂SO₃)
Comparative Data Table
| Property | Potassium Hydrogen Sulfite (KHSO₃) | Potassium Sulfite (K₂SO₃) | Sodium Sulfite (Na₂SO₃) | Potassium Metabisulfite (K₂S₂O₅) |
|---|---|---|---|---|
| Formula | KHSO₃ | K₂SO₃ | Na₂SO₃ | K₂S₂O₅ |
| Molecular Weight | 120.17 g/mol | 158.26 g/mol | 126.04 g/mol | 222.32 g/mol |
| Melting Point | Decomposes | >590°C | 500°C (decomp.) | ~190°C (decomp.) |
| Solubility (H₂O) | 200 g/L | 107 g/L | 270 g/L | 450 g/L |
| Primary Use | Food preservation, water treatment | Photographic developer | Oxygen scavenger | Wine preservative |
| Key Reaction | Releases SO₂ on heating | Oxidizes to K₂SO₄ | Oxidizes to Na₂SO₄ | Releases SO₂ in acidic conditions |
| References |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


